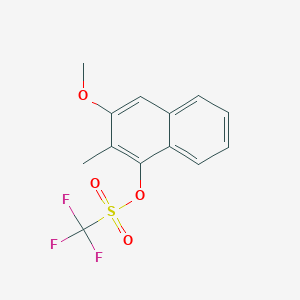
3-Methoxy-2-methylnaphthalen-1-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-2-methylnaphthalen-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C13H11F3O4S and a molecular weight of 320.28 g/mol . This compound is known for its unique structure, which includes a naphthalene ring substituted with methoxy and methyl groups, as well as a trifluoromethanesulfonate ester group. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methylnaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 3-methoxy-2-methylnaphthalene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-2-methylnaphthalen-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, leading to the formation of new compounds.
Oxidation Reactions: The methoxy and methyl groups on the naphthalene ring can undergo oxidation to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted naphthalene derivatives, while oxidation and reduction reactions can produce alcohols, aldehydes, carboxylic acids, or reduced naphthalene compounds .
Aplicaciones Científicas De Investigación
3-Methoxy-2-methylnaphthalen-1-yl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-2-methylnaphthalen-1-yl trifluoromethanesulfonate involves its ability to act as a reactive intermediate in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution reactions. The methoxy and methyl groups on the naphthalene ring can also participate in electron-donating or electron-withdrawing interactions, influencing the reactivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-1-naphthalenyl trifluoromethanesulfonate
- 3-Methoxy-1-naphthalenyl trifluoromethanesulfonate
- 2-Methyl-1-naphthalenyl trifluoromethanesulfonate
Uniqueness
3-Methoxy-2-methylnaphthalen-1-yl trifluoromethanesulfonate is unique due to the specific positioning of the methoxy and methyl groups on the naphthalene ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds. The presence of the trifluoromethanesulfonate ester group also enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C13H11F3O4S |
|---|---|
Peso molecular |
320.29 g/mol |
Nombre IUPAC |
(3-methoxy-2-methylnaphthalen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C13H11F3O4S/c1-8-11(19-2)7-9-5-3-4-6-10(9)12(8)20-21(17,18)13(14,15)16/h3-7H,1-2H3 |
Clave InChI |
XAXJKFBOEBUAAX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C=C1OC)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12870140.png)
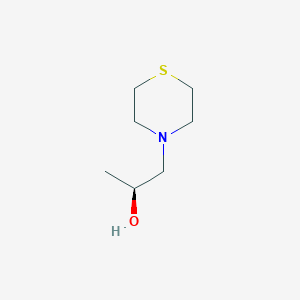
![1H-pyrrolo[3,2-b]pyridin-2-amine](/img/structure/B12870153.png)
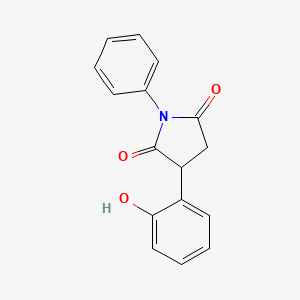
![2-(Aminomethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12870159.png)
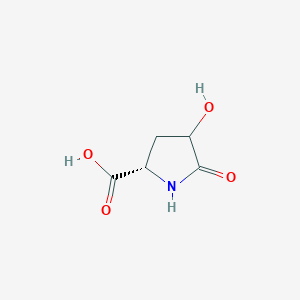
![2H-Pyrrolo[1,2-a]imidazol-5(3H)-one](/img/structure/B12870166.png)
![4-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12870186.png)
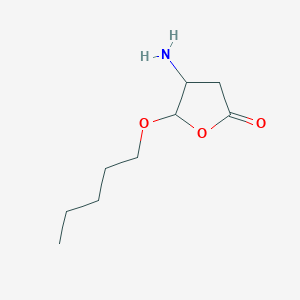
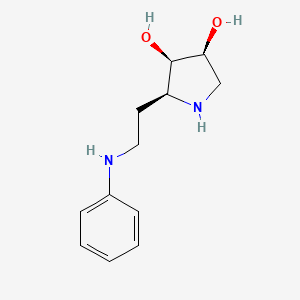

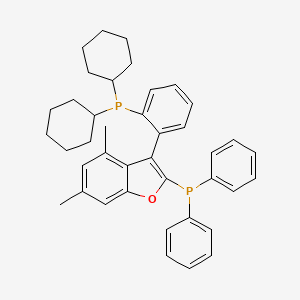
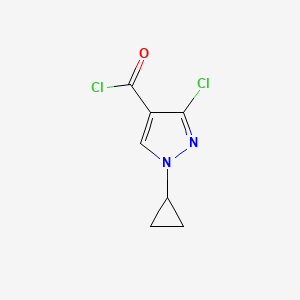
![3,6-Dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one](/img/structure/B12870221.png)
